molecular formula C11H20ClNO4 B12071745 (R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate

(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B12071745
M. Wt: 265.73 g/mol
InChI Key: JSNAXNGFWWBFRY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This forms the tert-butoxycarbonyl-protected amino acid.

    Formation of the Ester: The protected amino acid is then esterified with chloromethyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane are commonly used for deprotection.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amino acid derivative after removal of the tert-butoxycarbonyl group.

Scientific Research Applications

®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate involves the following steps:

    Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group.

Comparison with Similar Compounds

Similar Compounds

    (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate: The enantiomer of the compound with similar properties but different stereochemistry.

    ®-chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: A similar compound with a shorter carbon chain.

    ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: A similar compound with a longer carbon chain.

Uniqueness

®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific stereochemistry and the presence of both a chloromethyl group and a tert-butoxycarbonyl-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H20ClNO4

Molecular Weight

265.73 g/mol

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1

InChI Key

JSNAXNGFWWBFRY-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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